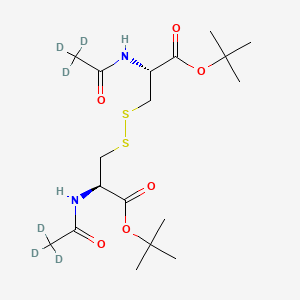

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6

Description

BenchChem offers high-quality N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-[(2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMDURFWZHENFZ-UIPMZEIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C([2H])([2H])[2H])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, synthesis, and applications of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6. This stable isotope-labeled compound serves as a crucial tool in quantitative analytical workflows, particularly in mass spectrometry-based studies.

Core Properties and Specifications

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is the deuterated analog of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of its non-labeled counterpart or related cysteine derivatives.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of both the deuterated and non-deuterated forms of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester.

| Property | N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 |

| CAS Number | 1356382-52-9 |

| Molecular Formula | C₁₈H₂₆D₆N₂O₆S₂ |

| Molecular Weight | 442.62 g/mol |

| Appearance | White Solid |

| Solubility | Chloroform, Methanol |

| Storage Temperature | Room Temperature |

| Property | N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester |

| CAS Number | 1079950-07-4 |

| Molecular Formula | C₁₈H₃₂N₂O₆S₂ |

| Molecular Weight | 436.59 g/mol |

| Appearance | White Solid |

| Melting Point | 76-78°C |

| Solubility | Chloroform, Methanol[1] |

| Storage Temperature | 4°C[1] |

Application as an Internal Standard in Mass Spectrometry

The primary application of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is as an internal standard in quantitative mass spectrometry (LC-MS) assays.[2][3] Its chemical properties are nearly identical to the endogenous, non-labeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] However, its increased mass allows for its distinction and separate quantification by the mass spectrometer. This co-analysis corrects for variability in sample handling, matrix effects, and instrument response, leading to highly accurate and precise quantification of the target analyte.

Key Considerations for Use:

-

Isotopic Purity: For accurate quantification, the deuterated standard should have high isotopic enrichment (typically ≥98%) to minimize interference from any unlabeled species.[4][5]

-

Position of Deuterium Labels: The deuterium atoms are placed on stable positions within the molecule to prevent H/D exchange with the solvent.[4]

-

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure it experiences the same matrix effects.[4]

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS

This protocol outlines the general steps for using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 as an internal standard for the quantification of a target analyte (e.g., N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester) in a biological matrix.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-labeled analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 in the same solvent.

-

Calibration Standards: Create a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range in the samples. Each calibration standard should be spiked with a constant concentration of the internal standard working solution.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation Example):

-

To 100 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution. Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

3. LC-MS Analysis:

-

Inject the reconstituted sample onto an appropriate HPLC/UHPLC column (e.g., C18) for chromatographic separation.

-

The mass spectrometer should be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the calibration standards.

-

Quantify the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.

Synthesis of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6

While a specific, detailed synthesis protocol for the deuterated compound is not publicly available, a plausible synthetic route can be adapted from known procedures for the non-deuterated analog. The synthesis would involve the use of deuterated starting materials. A potential two-step process is outlined below.

Step 1: Acetylation of di-tert-butyl-L-cystine-d6

The synthesis would begin with the acetylation of a deuterated form of di-tert-butyl-L-cystine dihydrochloride. Acetic anhydride can be used as the acetylating agent.

Step 2: Deprotection

Following acetylation, the tert-butyl ester groups are removed under acidic conditions to yield N,N'-diacetyl-L-cystine-d6. This can then be re-esterified with tert-butanol under appropriate conditions to yield the final product.

A patent describing a similar process for the non-deuterated compound outlines the acetylation of di-tert-butyl-L-cystine followed by the removal of the tert-butyl groups.[6]

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 as an internal standard in a quantitative LC-MS experiment.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Logical Relationship in Quantitative Analysis

This diagram illustrates the logical relationship between the analyte and the internal standard in a quantitative mass spectrometry experiment.

Caption: The role of the internal standard in mitigating analytical variability.

References

A Technical Guide to N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterated analog of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This technical guide provides a comprehensive overview of its chemical properties, potential applications in research and drug development, and inferred methodologies for its synthesis and analysis. The incorporation of deuterium at the acetyl groups offers a valuable tool for pharmacokinetic and metabolic studies of its non-deuterated counterpart and related compounds. This document is intended to serve as a foundational resource for researchers interested in utilizing this stable isotope-labeled compound.

Chemical Properties and Data

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a protected and isotopically labeled form of the amino acid L-cystine. The deuterium labeling is on the acetyl groups.

| Property | Value | Source |

| CAS Number | 1356382-52-9 | [1] |

| Molecular Formula | C18H26D6N2O6S2 | [2] |

| Molecular Weight | 442.62 g/mol | [2] |

| Synonyms | di-tert-butyl 3,3'-disulfanediyl(2R,2'R)-bis(2-(acetamido-2,2,2-d3)propanoate) | |

| Appearance | White Solid (inferred from non-deuterated form) | [3] |

| Solubility | Soluble in Chloroform, Methanol (inferred from non-deuterated form) | [3] |

| Storage Temperature | Room Temperature | [2] |

Potential Applications in Research and Drug Development

The primary utility of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 lies in its application as an internal standard and tracer in pharmacokinetic and metabolic studies of N,N'-Diacetyl-L-cystine and its derivatives.

Pharmacokinetic Studies

Deuterium-labeled compounds are powerful tools in pharmacokinetic analysis.[4] By using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 as an internal standard, researchers can accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of the non-deuterated drug candidate using mass spectrometry-based methods. The mass shift of +6 amu due to the deuterium atoms allows for clear differentiation between the labeled and unlabeled compounds.

Metabolic Profiling

The kinetic isotope effect, a result of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can slow down metabolic processes at the site of deuteration.[5][6] This property can be exploited to investigate the metabolic fate of the acetyl groups in N,N'-Diacetyl-L-cystine. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the specific metabolic pathways involved.

Research on Oxidative Stress and Immunomodulation

The non-deuterated parent compound, N,N'-Diacetyl-L-cystine (DiNAC), has been studied for its immunomodulatory and anti-atherosclerotic properties.[7][8] Research suggests that DiNAC and its analogs can influence intracellular glutathione levels and modulate oxidative stress.[9] The deuterated form could be used in studies to further elucidate the mechanisms of action of these compounds, particularly concerning the role of the acetyl groups in their biological activity.

Experimental Protocols (Inferred)

Inferred Synthesis of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6

This proposed workflow is based on established chemical reactions for esterification and acylation of amino acids.

Caption: Inferred synthetic workflow for N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6.

Methodology:

-

Esterification: L-Cystine is reacted with an excess of tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is heated to drive the esterification to completion, yielding L-Cystine Bis(tert-Butyl) Diester. The product is then isolated and purified.

-

Acylation: The purified L-Cystine Bis(tert-Butyl) Diester is dissolved in a suitable aprotic solvent. A base, such as triethylamine, is added, followed by the dropwise addition of acetic anhydride-d6. The reaction is stirred at room temperature until completion. The final product, N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6, is then isolated and purified, typically by chromatography.

Logical Relationships in Application

The application of this deuterated compound in drug development follows a logical progression from its use as an analytical tool to its potential role in mechanistic studies.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of novel cystine analogs to decrease oxidative stress and control product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6

This technical guide provides a comprehensive overview of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6, a deuterated analog of the immunomodulatory compound N,N'-Diacetyl-L-cystine (DiNAC). This document is intended for researchers, scientists, and drug development professionals interested in the structure, properties, and potential applications of this stable isotope-labeled compound.

Core Compound Properties

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a protected and deuterated form of L-cystine. The deuteration, specifically on the acetyl groups, makes it a valuable tool for metabolic studies and as an internal standard in mass spectrometry-based analyses.

Quantitative Data Summary

The following table summarizes the key quantitative data for N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6.

| Property | Value | Source |

| CAS Number | 1356382-52-9 | [1][2] |

| Molecular Formula | C18H26D6N2O6S2 | [1] |

| Molecular Weight | 442.62 g/mol | [1] |

| Appearance | Off-White Solid | [1] |

| Solubility | Chloroform | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Structure

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of the target compound.

Caption: Hypothetical synthesis workflow for N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6.

Detailed Experimental Protocol (Hypothetical)

Based on a patent for the synthesis of a related compound, a potential experimental protocol is outlined below. This protocol is for illustrative purposes and would require optimization.

-

Dissolution: Dissolve L-cystine bis(tert-butyl) ester in a suitable aprotic solvent such as dichloromethane.

-

Addition of Base: Add a non-nucleophilic base, for example, triethylamine, to the solution to act as a proton scavenger.

-

Acetylation: Slowly add acetic anhydride-d6 to the reaction mixture at a controlled temperature, likely cooled in an ice bath to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the final N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6.

Biological Context and Potential Applications

The non-deuterated form of this compound, N,N'-diacetyl-L-cystine (DiNAC), is a disulfide dimer of N-acetylcysteine (NAC). DiNAC has demonstrated immunomodulatory properties and has been investigated for its anti-atherosclerotic effects. It is believed that the intact disulfide bridge is crucial for its biological activity.

Relationship to Glutathione Metabolism

N-acetylcysteine (NAC) is a precursor to L-cysteine, which is a building block for the antioxidant glutathione (GSH). DiNAC can be considered a prodrug of NAC. The use of cystine analogs has been explored to decrease oxidative stress and improve product quality in cell culture media. Specifically, analogs like N,N'-diacetyl-L-cystine dimethylester have been shown to increase the intracellular glutathione pool.[3][4]

The following diagram illustrates the potential metabolic fate of N,N'-Diacetyl-L-cystine and its connection to glutathione synthesis.

Caption: Potential metabolic pathway of N,N'-Diacetyl-L-cystine esters to Glutathione.

Application in Research

Given its deuterated nature, N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is an ideal candidate for use as a tracer in metabolic flux analysis to study the kinetics of glutathione biosynthesis and other pathways involving cysteine. It can also serve as a highly specific internal standard for the quantification of the non-deuterated compound in biological matrices using mass spectrometry.

The logical workflow for such an application is depicted below.

Caption: Experimental workflow for using the deuterated compound as an internal standard.

References

Deuterated N,N'-diacetyl-L-cystine bis(tert-butyl) diester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deuterated N,N'-diacetyl-L-cystine bis(tert-butyl) diester, a stable isotope-labeled derivative of N,N'-diacetyl-L-cystine (DiNAC). While direct experimental data on the deuterated form is limited, this document extrapolates its properties and potential applications from the known characteristics of its non-deuterated counterpart and the established principles of deuterium labeling in medicinal chemistry. The strategic incorporation of deuterium is intended to modify the pharmacokinetic profile of the parent molecule, primarily by leveraging the kinetic isotope effect to slow metabolic degradation. This guide covers the inferred synthesis, potential biological activities based on DiNAC, and the analytical methods for characterization.

Introduction

N,N'-diacetyl-L-cystine (DiNAC), the disulfide dimer of N-acetylcysteine (NAC), has demonstrated notable immunomodulatory and anti-atherosclerotic properties.[1][2] The esterification of DiNAC to its bis(tert-butyl) diester form increases its lipophilicity, potentially enhancing cell permeability and bioavailability. The further modification by deuterium substitution represents a strategic approach to optimize its therapeutic potential. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug by slowing the rate of enzymatic C-H bond cleavage, a phenomenon known as the kinetic isotope effect.[3] This can lead to improved pharmacokinetic parameters, such as a longer half-life and increased exposure.

This guide will explore the synthesis, potential biological context, and analytical characterization of Deuterated N,N'-diacetyl-L-cystine bis(tert-butyl) diester.

Physicochemical Properties

While specific data for the deuterated compound is not publicly available, the properties of the non-deuterated form provide a baseline.

| Property | Value | Reference |

| CAS Number | 1356382-52-9 (Deuterated, d6) | [4] |

| Molecular Formula | C18H26D6N2O6S2 (d6) | [4] |

| Molecular Weight | 442.62 g/mol (d6) | [4] |

| Appearance | White Solid (inferred) | [3] |

| Melting Point | 76-78°C (non-deuterated) | [5] |

| Solubility | Soluble in Chloroform, Methanol (non-deuterated) | [5] |

Synthesis

A detailed experimental protocol for the synthesis of Deuterated N,N'-diacetyl-L-cystine bis(tert-butyl) diester is not available in the public domain. However, a plausible synthetic route can be inferred from patent literature describing the synthesis of the non-deuterated analog and general methods for deuterium labeling. The synthesis would likely involve a two-step process: acetylation of a deuterated L-cystine bis(tert-butyl) ester or acetylation of L-cystine bis(tert-butyl) ester followed by a deuterium exchange reaction. A potential synthesis pathway starting from commercially available di-tert-butyl-L-cystine is outlined below.

Experimental Protocol: Inferred Synthesis

Step 1: Acetylation of Di-tert-butyl-L-cystine Dihydrochloride

-

To a solution of di-tert-butyl-L-cystine dihydrochloride in water, add acetic anhydride.

-

Introduce sodium bicarbonate to the mixture and stir at room temperature. The product, N,N'-diacetyl-di-tert-butyl-L-cystine, is expected to precipitate as a white solid.[6]

-

Isolate the product by filtration and wash with water.

Step 2: Deuterium Labeling (Hypothetical)

-

Method A: Deuterium Exchange on the Final Non-Deuterated Compound: A deuterium exchange reaction could be performed on N,N'-diacetyl-L-cystine bis(tert-butyl) diester using a suitable deuterium source (e.g., D2O) and a catalyst under appropriate temperature and pressure conditions. The specific conditions would need to be optimized to achieve deuteration at the desired positions.

-

Method B: Synthesis from Deuterated Precursors: A more direct approach would involve the use of a commercially available or synthetically prepared deuterated L-cystine precursor in the initial esterification and subsequent acetylation steps.

Note: The purification and characterization of the final deuterated product would be essential and would likely involve techniques such as flash chromatography, NMR spectroscopy (¹H and ²H), and mass spectrometry to confirm the structure and isotopic purity.

Biological Context and Potential Applications

The biological activity of Deuterated N,N'-diacetyl-L-cystine bis(tert-butyl) diester is presumed to be similar to its parent compound, DiNAC, with the key difference being its pharmacokinetic profile.

Immunomodulatory Effects

DiNAC has been shown to be a potent modulator of contact sensitivity and delayed-type hypersensitivity reactions in rodents.[1] Interestingly, its effect—enhancement or reduction of the immune response—appears to depend on the specific type of immune reaction (purported TH1 vs. TH2 response).[1] This suggests that the deuterated analog could be investigated as a tool to fine-tune immune responses in various inflammatory conditions.

Anti-Atherosclerotic Potential

Studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model for familial hypercholesterolemia, have demonstrated that DiNAC can inhibit the development of atherosclerosis.[2] This effect is thought to be linked to its immunomodulatory properties rather than a direct antioxidant effect or an impact on lipid levels.[7] The deuterated compound, by potentially offering a more stable and prolonged exposure, could be a candidate for further investigation in the context of cardiovascular disease.

Signaling Pathways

While the precise molecular mechanisms of DiNAC are not fully elucidated, its immunomodulatory and anti-atherosclerotic effects likely involve complex signaling cascades within immune and vascular cells. In the context of atherosclerosis, which is a chronic inflammatory disease, macrophages play a crucial role.[8] The signaling pathways governing macrophage activation and function are potential targets for DiNAC and its derivatives.[8]

Below is a generalized representation of signaling pathways that are often implicated in atherosclerosis and could be modulated by immunomodulatory agents like DiNAC.

References

- 1. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. CN115461325B - Process for preparing N, N' -diacetyl-L-cystine - Google Patents [patents.google.com]

- 7. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The intracellular signaling pathways governing macrophage activation and function in human atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 (CAS: 1356382-52-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterium-labeled derivative of N,N'-diacetyl-L-cystine bis(tert-butyl) diester. This compound serves as a valuable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of six deuterium atoms provides a distinct mass shift, allowing for precise quantification of its non-deuterated counterpart in complex biological matrices. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary application.

Chemical Information

Physicochemical Properties

A summary of the key physicochemical properties for N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is presented in Table 1. For comparative purposes, data for the non-deuterated analog (CAS: 1079950-07-4) is also included where available.

| Property | Value (Deuterated) | Value (Non-deuterated) | Reference |

| CAS Number | 1356382-52-9 | 1079950-07-4 | [2] |

| Molecular Formula | C18H26D6N2O6S2 | C18H32N2O6S2 | [2][3] |

| Molecular Weight | 442.62 g/mol | 436.59 g/mol | [2][4] |

| Appearance | Off-White Solid | White Solid | [2][3] |

| Solubility | Chloroform | Chloroform, Methanol | [2][4] |

| Melting Point | Not available | 76-78°C | [4] |

| Synonyms | N,N'-Diacetyl-L-cystine 1,1'-Bis(1,1-dimethylethyl) Ester-d6 | Di-tert-butyl 3,3'-Disulfanediyl(2R,2'R)-bis(2-acetamidopropanoate) | [2][3] |

Synthesis Protocol

The synthesis of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 can be achieved through the acetylation of di-tert-butyl-L-cystine using a deuterated acetylating agent. The following protocol is adapted from a patented process for the synthesis of the non-deuterated analog.[5][6]

Materials and Reagents

-

Di-tert-butyl-L-cystine dihydrochloride

-

Acetic anhydride-d6

-

Sodium bicarbonate

-

Water

-

Formic acid

-

Ethyl acetate

-

Magnetic stirrer

-

Round-bottom flask

-

Standard laboratory glassware

-

Filtration apparatus

-

TLC plates

Experimental Procedure

Step 1: Acetylation of Di-tert-butyl-L-cystine

-

To a solution of di-tert-butyl-L-cystine dihydrochloride (1.2 mmol) in water (5 ml), add acetic anhydride-d6 (2.9 mmol).[5]

-

Add sodium bicarbonate (4.7 mmol) to the mixture and stir at room temperature for 1.5 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using 100% ethyl acetate as the eluent.

-

The product, N,N'-diacetyl-di-tert-butyl-L-cystine-d6, will precipitate as a white solid.[5]

-

Isolate the product by filtration. This process is reported to yield a product with high purity (>88% yield for the non-deuterated analog) without the need for extractive workup or purification.[5]

Step 2: Deprotection (Optional, for synthesis of N,N'-diacetyl-L-cystine-d6)

Note: This step is for the removal of the tert-butyl groups and is not necessary if the target compound is N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6.

-

Suspend the N,N'-diacetyl-di-tert-butyl-L-cystine-d6 intermediate in formic acid (e.g., 3 ml).[5]

-

Heat the mixture at 80°C for 5 hours, during which the suspension should become a clear and colorless solution.[5] This step removes the tert-butyl protecting groups.

Synthesis Workflow

Caption: Synthesis of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6.

Biological Activity and Applications

There is no specific biological activity reported for N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6. Its primary application is as an internal standard in mass spectrometry-based quantitative analysis.[1]

The non-deuterated and non-tert-butylated analog, N,N'-diacetyl-L-cystine (DiNAC), has been studied for its immunomodulatory and anti-atherosclerotic properties.[7][8] However, the presence of the tert-butyl ester groups and deuterium labels in the title compound significantly alters its physicochemical properties, and it is not expected to exhibit the same biological activities. The tert-butyl ester groups are protecting groups that would likely be cleaved in vivo to release DiNAC, but the primary utility of CAS 1356382-52-9 remains as an analytical standard.

Application as an Internal Standard in Mass Spectrometry

The workflow for using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 as an internal standard is outlined below.

Caption: Workflow for use as an internal standard in LC-MS/MS.

Signaling Pathways

There are no known signaling pathways directly associated with N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6, as it is primarily used as an analytical standard.

Conclusion

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a specialized chemical primarily of interest to researchers in the fields of analytical chemistry and drug metabolism. Its deuterated nature makes it an excellent internal standard for mass spectrometry, enabling accurate quantification of its non-deuterated analog. While its parent compound, DiNAC, exhibits biological activity, the title compound's main utility lies in its application as a research tool. The provided synthesis protocol offers a straightforward method for its preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]

- 6. CN115461325B - Process for preparing N, N' -diacetyl-L-cystine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

Navigating the Landscape of Protected L-Cysteine-d6: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the nuanced properties of isotopically labeled amino acids is critical for advancing modern therapeutic and diagnostic strategies. This in-depth technical guide explores the core physical and chemical properties of protected L-Cysteine-d6, a deuterated analogue of the versatile amino acid L-Cysteine. This document provides a comprehensive overview of its characteristics, experimental protocols for its analysis, and its role in significant biological pathways.

Introduction to Protected L-Cysteine-d6

L-Cysteine is a semi-essential amino acid characterized by its thiol group, which imparts unique reactive and structural properties, including the ability to form disulfide bonds crucial for protein structure. In many applications, particularly in peptide synthesis, the reactive thiol and amino groups of L-cysteine must be "protected" by chemical moieties to prevent unwanted side reactions. Common protecting groups include N-Acetyl, tert-Butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), Trityl (Trt), Acetamidomethyl (Acm), and methyl esters.

The "-d6" designation indicates that six hydrogen atoms in the L-Cysteine molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is invaluable for a range of research applications, including:

-

Metabolic studies: Deuterium labeling allows for the tracing of metabolic pathways of cysteine and its derivatives in vivo and in vitro.

-

Quantitative proteomics: It serves as an internal standard for mass spectrometry-based quantification of proteins and peptides.

-

Kinetic isotope effect studies: The difference in mass between hydrogen and deuterium can be used to probe the mechanisms of enzymatic reactions.

While specific quantitative data for deuterated variants are not always readily available, their physical and chemical properties are generally very similar to their non-deuterated (protio) counterparts, with a slight increase in molecular weight being the most notable difference.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of commonly used protected forms of L-Cysteine. It is important to note that the data presented here is for the non-deuterated analogues. The corresponding L-Cysteine-d6 derivatives will have a slightly higher molecular weight.

| Property | N-Acetyl-L-cysteine | Boc-L-cysteine | L-Cysteine methyl ester hydrochloride |

| Molecular Formula | C5H9NO3S | C8H15NO4S[1] | C4H9NO2S · HCl[2] |

| Molecular Weight | 163.19 g/mol | 221.3 g/mol [1] | 171.68 g/mol [2] |

| Appearance | White crystalline powder | White crystalline powder[1] | White powder[2] |

| Melting Point | 106-108 °C | 65-76 °C[1] | 142 °C (decomposes) |

| Solubility | Soluble in water and ethanol. Insoluble in ether and chloroform. | Soluble in organic solvents like DCM, DMF, and THF. | Soluble in water, DMSO, and methanol. |

| Optical Rotation | +21.3° to +27.0° | +9.5 to +11.5° (c=1 in EtOH)[1] | -2 ± 1° (c=10 in MeOH)[2] |

| pKa | 9.5 at 30 °C | Not readily available | Not readily available |

| Property | Fmoc-L-Cys(Trt)-OH |

| Molecular Formula | C37H31NO4S |

| Molecular Weight | 585.7 g/mol |

| Appearance | White powder |

| Melting Point | 170-180 °C |

| Optical Rotation | +20 ±2 ° (c=1 in DMF) |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of protected L-Cysteine-d6. Below are protocols for key experiments.

Melting Point Determination

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Apparatus: Digital melting point apparatus (e.g., DigiMelt) or Thiele tube.

Protocol:

-

Sample Preparation: A small amount of the crystalline protected L-Cysteine-d6 is placed in a capillary tube and compacted.

-

Initial Determination: A rapid heating ramp (10-20 °C per minute) can be used to determine an approximate melting range.

-

Precise Determination: A second sample is heated slowly (approximately 2 °C per minute), starting from a temperature 5-10 °C below the approximate melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A sharp melting range (0.5-1.0 °C) is indicative of high purity.

For compounds that decompose upon heating, fast scanning calorimetry (FSC) can be employed to determine the melting parameters by using very high heating rates to outpace the decomposition reaction.[3][4]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. For protected L-Cysteine-d6, it can confirm the incorporation of deuterium.

Protocol for a Peptide Containing Protected L-Cysteine-d6:

-

Sample Preparation (for peptides):

-

Reduction: Disulfide bonds are reduced using a reducing agent like dithiothreitol (DTT).

-

Alkylation: The resulting free sulfhydryl groups are alkylated with a reagent such as iodoacetamide (IAM) to prevent the reformation of disulfide bonds.[5]

-

Enzymatic Digestion: The protein or peptide is digested into smaller fragments using a protease like trypsin.

-

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify the peptides and determine the mass shift corresponding to the incorporation of deuterium in the cysteine-containing fragments.

Signaling Pathways and Experimental Workflows

The unique biochemistry of L-Cysteine places it at the center of several critical cellular processes.

Glutathione Synthesis Pathway

L-Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[6]

Caption: The two-step enzymatic synthesis of glutathione from L-cysteine, glutamate, and glycine.

Role in Testosterone Biosynthesis

Recent studies have highlighted the role of L-Cysteine in regulating the expression of genes involved in testosterone biosynthesis. L-Cysteine upregulates the expression of key enzymes such as CYP11A1, which is a crucial step in the conversion of cholesterol to pregnenolone, a precursor to testosterone.[7]

Caption: L-Cysteine's role in stimulating the expression of genes involved in testosterone production.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Protected L-Cysteine-d6 is a key building block in solid-phase peptide synthesis (SPPS), a widely used method for creating custom peptides.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

References

An In-depth Technical Guide to Stable Isotope Labeled Cystine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope-labeled cystine derivatives, covering their synthesis, applications, and the experimental protocols for their use. It is designed to be a valuable resource for professionals in research and drug development who are utilizing these powerful tools for quantitative analysis, metabolic tracing, and structural biology.

Introduction to Stable Isotope Labeling and Cystine Derivatives

Stable isotope labeling is a non-radioactive method of tagging molecules with isotopes that have a greater mass than the naturally abundant isotopes (e.g., ¹³C instead of ¹²C, ¹⁵N instead of ¹⁴N, and ²H or D instead of ¹H).[1][] This mass difference allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Stable isotope-labeled amino acids, including cystine derivatives, are crucial for a wide range of applications, from basic research to drug development.[3]

Cystine, the oxidized dimer of the amino acid cysteine, plays a critical role in protein structure and function through the formation of disulfide bonds. Its metabolism is also central to cellular redox homeostasis and has been implicated in various physiological and pathological processes. The use of stable isotope-labeled cystine derivatives enables the precise tracking of these molecules in complex biological systems, providing invaluable insights into metabolic pathways, protein dynamics, and the mechanisms of drug action.[3]

Quantitative Data of Commercially Available Stable Isotope Labeled Cystine and Cysteine Derivatives

The selection of an appropriate stable isotope-labeled derivative is critical for the success of an experiment. The following tables summarize the quantitative data for a selection of commercially available labeled cystine and cysteine derivatives, providing key information for experimental design and data analysis.

Table 1: ¹³C and ¹⁵N Labeled L-Cystine and L-Cysteine Derivatives

| Compound Name | Labeling | Isotopic Purity | Chemical Purity | Molecular Weight ( g/mol ) | Mass Shift (vs. Unlabeled) |

| L-Cystine (3,3'-¹³C₂) | ¹³C at the 3 and 3' positions | 99% | 98% | 242.28 | +2 |

| L-Cystine (¹³C₆, ¹⁵N₂) | Uniform ¹³C and ¹⁵N labeling | 99% | 98% | 248.24 | +8 |

| L-Cysteine (¹³C₃, ¹⁵N) | Uniform ¹³C and ¹⁵N labeling | 99 atom % | ≥98% (CP) | 125.13 | +4 |

| L-Cysteine-¹³C₃,¹⁵N | Uniform ¹³C and ¹⁵N labeling | ≥99 atom % | ≥98% (CP) | 125.13 | +4 |

Data compiled from various commercial sources.[4][5][6][7]

Table 2: Deuterated L-Cystine and L-Cysteine Derivatives

| Compound Name | Labeling | Isotopic Purity | Chemical Purity | Molecular Weight ( g/mol ) | Mass Shift (vs. Unlabeled) |

| L-Cystine (3,3,3',3'-D₄) | Deuterium at the 3 and 3' positions | 98% | 98% | 244.32 | +4 |

| L-Cysteine (¹³C₃, D₃, ¹⁵N) | Uniform ¹³C, D, and ¹⁵N labeling | 97-99% | 98% | 128.15 | +7 |

Data compiled from various commercial sources.

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope-labeled cystine derivatives.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Cysteine-¹³C₃,¹⁵N

SILAC is a metabolic labeling technique used for quantitative proteomics.[8]

Protocol:

-

Media Preparation:

-

Prepare two batches of cell culture medium deficient in L-cysteine.

-

Supplement one batch with "light" (unlabeled) L-cysteine to a final concentration of 0.2 mM. This will be the "light" medium.

-

Supplement the other batch with "heavy" L-Cysteine-¹³C₃,¹⁵N to the same final concentration of 0.2 mM. This will be the "heavy" medium.[9]

-

Add 10% dialyzed fetal bovine serum to both media to prevent the introduction of unlabeled amino acids.[9]

-

-

Cell Culture and Labeling:

-

Culture two separate populations of cells. Grow one in the "light" medium and the other in the "heavy" medium.

-

Allow the cells to undergo at least five to six cell divisions to ensure near-complete (>95%) incorporation of the labeled amino acid into the proteome.[9]

-

-

Experimental Treatment and Harvest:

-

Apply the experimental treatment to one of the cell populations.

-

Harvest both "light" and "heavy" labeled cell populations.

-

-

Sample Preparation for Mass Spectrometry:

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or protein concentration.[10]

-

Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

-

Proceed with protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin) as described in the mass spectrometry sample preparation protocol below.

-

Isotope-Coded Affinity Tag (ICAT) for Cysteine-Containing Peptides

ICAT is a chemical labeling method for quantifying the relative abundance of cysteine-containing proteins.

Protocol:

-

Protein Extraction and Quantification:

-

Extract proteins from two different samples (e.g., control and treated).

-

Quantify the protein concentration in each extract.

-

-

Reduction and Labeling:

-

Reduce the disulfide bonds in both protein samples using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

-

Label the cysteine residues in one sample with the "light" ICAT reagent and the other sample with the "heavy" ICAT reagent.[11]

-

-

Sample Combination and Digestion:

-

Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.

-

Digest the combined protein mixture into peptides using a protease such as trypsin.

-

-

Affinity Purification:

-

The ICAT reagent contains a biotin tag. Use avidin affinity chromatography to isolate the biotin-tagged (i.e., cysteine-containing) peptides.[12]

-

-

Mass Spectrometry Analysis:

-

Analyze the enriched, labeled peptides by LC-MS/MS. The mass difference between the "light" and "heavy" labeled peptides allows for their relative quantification.

-

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is crucial for accurate mass spectrometry analysis of proteins and peptides.[13]

Protocol:

-

Protein Extraction:

-

Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract the proteins.

-

-

Reduction and Alkylation:

-

Reduce the disulfide bonds in the protein sample by adding a reducing agent like dithiothreitol (DTT) or TCEP and incubating at an appropriate temperature (e.g., 56°C for DTT).[4]

-

Alkylate the free cysteine residues by adding an alkylating agent such as iodoacetamide (IAA) and incubating in the dark. This prevents the re-formation of disulfide bonds.[14]

-

-

Protein Digestion:

-

Digest the proteins into smaller peptides using a specific protease, most commonly trypsin. This is typically done overnight at 37°C.[4]

-

-

Peptide Desalting and Concentration:

-

Before analysis, it is essential to remove salts and other contaminants that can interfere with mass spectrometry. This is typically done using a C18 solid-phase extraction (SPE) column.

-

Elute the desalted peptides and concentrate them, for example, by vacuum centrifugation.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent and inject them into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis.[13]

-

NMR Spectroscopy of Stable Isotope Labeled Cystine Derivatives

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules.[5] The following is a general protocol for acquiring a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum, which is useful for analyzing ¹³C-labeled compounds.

Protocol:

-

Sample Preparation:

-

Dissolve 5-30 mg of the ¹³C-labeled cystine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).[15][16]

-

Add an internal standard, such as DSS or TSP for aqueous samples, for chemical shift referencing.[16]

-

Filter the sample to remove any particulate matter and transfer it to a 5 mm NMR tube.[17]

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to reach thermal equilibrium.[18]

-

Tune and match the probe for both the ¹H and ¹³C frequencies.[19]

-

Optimize the magnetic field homogeneity by shimming.[20]

-

Calibrate the ¹H and ¹³C pulse widths.[19]

-

Set up a standard ¹H-¹³C HSQC pulse sequence. Key parameters to set include:

-

Spectral widths for both ¹H and ¹³C dimensions.

-

Acquisition times.

-

Relaxation delay.

-

Number of scans and increments.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired data in both dimensions.[17]

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the internal standard.

-

Analyze the resulting 2D spectrum, where each peak corresponds to a carbon atom directly bonded to a proton.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways involving cystine and experimental workflows for its analysis.

References

- 1. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. L-Cystine (3,3â²-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]

- 6. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]

- 7. L-システイン-13C3、15N ≥99 atom %, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Stable isotope labeling by amino acids in cell culture for quantitative proteomics. | Broad Institute [broadinstitute.org]

- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. nmr-bio.com [nmr-bio.com]

- 11. arbook.icg.tugraz.at [arbook.icg.tugraz.at]

- 12. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. forum.graphviz.org [forum.graphviz.org]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 20. Stable Isotope Resolved Metabolomics by NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Quantitative Mass Spectrometry: A Technical Guide to the Role of Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development, clinical research, and bioanalysis, the pursuit of unparalleled accuracy and precision is not just a goal, but a necessity. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards. By serving as a near-perfect mimic of the target analyte, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The foundational principle behind the use of a deuterated internal standard (IS) is rooted in isotope dilution mass spectrometry (IDMS), widely regarded as the most accurate quantitative method.[1] A deuterated standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H or D).[1][2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the deuterated IS based on their mass-to-charge ratios (m/z).[1][2]

Because their physicochemical properties are nearly identical, the analyte and the deuterated IS exhibit almost the same behavior throughout the entire analytical workflow.[1] This includes co-elution during chromatography and similar efficiencies in sample extraction, ionization, and detection.[1] By adding a known amount of the deuterated IS to every sample, calibrator, and quality control at the earliest stage of sample preparation, it serves as a perfect proxy.[1] Quantification is then based not on the absolute signal of the analyte, but on the ratio of the analyte's signal to that of the internal standard. This ratiometric approach normalizes and corrects for a multitude of potential errors.[1]

The use of a deuterated internal standard demonstrably improves assay performance. The following tables summarize quantitative data from bioanalytical method validations, comparing the use of a deuterated (Stable Isotope-Labeled, SIL) internal standard to a non-deuterated structural analog.

Table 1: Comparative Performance of Internal Standards for Immunosuppressant Quantification

| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) |

| Tacrolimus | Deuterated (Tacrolimus-d4) | -1.1 to +3.4 | 2.5 to 5.8 |

| Structural Analog (Ascomycin) | -8.7 to +12.5 | 7.9 to 14.2 | |

| Sirolimus | Deuterated (Sirolimus-d3) | -2.3 to +4.1 | 3.1 to 6.5 |

| Structural Analog (Everolimus) | -10.2 to +9.8 | 8.8 to 15.1 | |

| Everolimus | Deuterated (Everolimus-d4) | -1.8 to +2.9 | 2.8 to 6.1 |

| Structural Analog (Sirolimus) | -9.5 to +11.3 | 9.2 to 14.8 | |

| Cyclosporin A | Deuterated (Cyclosporin D) | -3.5 to +5.2 | 4.5 to 7.8 |

| Structural Analog (Cyclosporin H) | -12.8 to +14.1 | 10.5 to 16.3 |

Data compiled from representative bioanalytical method validation studies.

Table 2: Performance Comparison for Tyrosine Kinase Inhibitor Analysis

| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) |

| Imatinib | Deuterated (Imatinib-d8) | -0.9 to +2.7 | 2.1 to 4.9 |

| Structural Analog (Dasatinib) | -7.5 to +10.1 | 6.8 to 13.5 | |

| Erlotinib | Deuterated (Erlotinib-d6) | -2.1 to +3.8 | 3.3 to 5.7 |

| Structural Analog (Gefitinib) | -9.2 to +11.7 | 8.1 to 14.6 |

Data synthesized from published bioanalytical methods for tyrosine kinase inhibitors.

Table 3: Accuracy and Precision in Pesticide Residue Analysis in Complex Matrices

| Analyte | Internal Standard Type | Accuracy (% Recovery) | Precision (% RSD) |

| Imidacloprid | Deuterated (Imidacloprid-d4) | 95.8 - 104.2 | < 5 |

| No Internal Standard | 38.7 - 162.5 | > 50 | |

| Myclobutanil | Deuterated (Myclobutanil-d4) | 97.1 - 103.5 | < 6 |

| Structural Analog (Propiconazole) | 75.3 - 121.8 | > 20 |

Illustrative data based on studies of pesticide analysis in challenging matrices like cannabis.

Experimental Protocols

Detailed and rigorous experimental protocols are the bedrock of successful quantitative mass spectrometry. Below are methodologies for key applications where deuterated standards are pivotal.

Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes the simultaneous quantification of tacrolimus, sirolimus, everolimus, and cyclosporin A in human whole blood.

Materials:

-

Analytes and their corresponding deuterated internal standards (e.g., Tacrolimus-¹³C,d₂, Sirolimus-¹³C,d₃, Everolimus-¹³C,d₄, Cyclosporin A-d₁₂)

-

Whole blood (human, K₂EDTA)

-

Methanol (LC-MS grade)

-

Zinc Sulfate in water (0.1 M)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of a protein precipitation solution consisting of methanol containing the deuterated internal standards and zinc sulfate.

-

Vortex for 20 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 13,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

-

Gradient Elution: A suitable gradient to separate the analytes of interest.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each analyte and its deuterated internal standard.

-

-

Quantification:

-

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then interpolated from the calibration curve.

-

Targeted Quantification of EGFR Phosphorylation in Cancer Cells

This protocol outlines a targeted approach for quantifying the phosphorylation of a specific peptide from the Epidermal Growth Factor Receptor (EGFR) using a deuterated peptide standard.

Materials:

-

Cancer cell line expressing EGFR (e.g., A431)

-

Epidermal Growth Factor (EGF)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Deuterated peptide internal standard corresponding to the EGFR phosphopeptide of interest (e.g., pY1197)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

-

Cell Culture and Treatment:

-

Culture A431 cells to approximately 80% confluency.

-

Serum-starve the cells overnight.

-

Treat cells with EGF (e.g., 100 ng/mL) for a specified time to induce EGFR phosphorylation.

-

-

Protein Extraction and Digestion:

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Spike a known amount of the deuterated phosphopeptide internal standard into each protein lysate.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Purification:

-

Purify the resulting peptides using SPE C18 cartridges to remove salts and other interfering substances.

-

Dry the purified peptides and resuspend them in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis (Parallel Reaction Monitoring - PRM):

-

Chromatographic System: A nano-flow UHPLC system.

-

Analytical Column: A C18 reversed-phase column suitable for proteomics.

-

Mobile Phases: Typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Elution: A long gradient to ensure good separation of the complex peptide mixture.

-

Mass Spectrometer: A high-resolution Orbitrap mass spectrometer operating in positive ESI mode.

-

Detection: PRM is used to selectively monitor the precursor ion of the target phosphopeptide and its deuterated counterpart, and their fragment ions.

-

-

Data Analysis and Quantification:

-

The abundance of the endogenous phosphopeptide is determined by comparing the peak areas of its fragment ions to the corresponding fragment ions of the deuterated internal standard.

-

This allows for the precise quantification of changes in EGFR phosphorylation upon EGF stimulation.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following have been generated using the DOT language for clarity and reproducibility.

Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Workflow for bioanalytical method validation using deuterated internal standards.

Caption: Simplified EGFR signaling pathway with a focus on quantitative proteomics.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, reliable, and reproducible quantitative analysis.[1] By effectively compensating for nearly all sources of analytical variability, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy and precision. A thorough understanding of their principles, coupled with the implementation of meticulous experimental protocols and validation procedures, empowers laboratories to produce data that can withstand the highest levels of scientific and regulatory scrutiny. The adoption of deuterated standards is not merely a best practice but a critical step toward ensuring the integrity and validity of quantitative mass spectrometry data in the advancement of science and medicine.

References

The Architect's Toolkit: A Technical Guide to Protecting Groups in Amino Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids into complex polypeptide chains is a foundational requirement. This process, akin to constructing a molecular edifice, relies on a critical set of tools known as "protecting groups." These chemical moieties act as temporary shields for the reactive functional groups of amino acids, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence. This in-depth technical guide provides a comprehensive overview of the three most ubiquitous α-amino protecting groups—Boc, Fmoc, and Cbz—offering a comparative analysis of their chemical properties, detailed experimental protocols, and quantitative performance data to empower researchers in their synthetic endeavors.

Core Principles: The Orthogonality of Protection

The strategic selection of a protecting group is dictated by its unique chemical lability, forming the basis of "orthogonal" protection strategies.[1] This principle allows for the selective removal of one type of protecting group in the presence of others, a cornerstone of modern peptide synthesis.[2][3] The three primary protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz)—are distinguished by their distinct cleavage conditions:

-

Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[4][5]

-

Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions, commonly with a solution of piperidine in an organic solvent.[2]

-

Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis.[6][7]

This fundamental difference in their deprotection chemistry allows for the stepwise construction of peptides with high precision.

A Quantitative Comparison of Protecting Groups

The choice between Boc, Fmoc, and Cbz is a critical decision that influences the overall synthetic strategy, including the selection of solid-phase resins and side-chain protecting groups. The following tables provide a summary of quantitative data for the protection and deprotection of common amino acids, offering a basis for comparison.

Table 1: Quantitative Data for the Protection of Amino Acids

| Amino Acid | Protecting Group | Reagent | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |

| Glycine | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dioxane/Water | NaOH | 4 hours | Room Temp | 93.87 | [8][9] |

| Glycine | Fmoc | Fmoc-OSu | Dioxane/Water | Na₂CO₃ | 12-16 hours | Room Temp | >90 | [10] |

| Glycine | Cbz | Benzyl Chloroformate (Cbz-Cl) | Water | NaOH | 30 min | 0 | ~88 | [11][12] |

| Alanine | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dioxane/Water | NaOH | 2 hours | Room Temp | >90 | [4] |

| Alanine | Fmoc | Fmoc-Cl | Dioxane/Water | NaHCO₃ | Not Specified | Not Specified | >95 | [13] |

| Alanine | Cbz | Benzyl Chloroformate (Cbz-Cl) | Water | NaOH | 2 hours | Room Temp | ~73 | [6][14] |

| Valine | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | THF/Water | NaOH | 12 hours | Room Temp | >90 | [15] |

| Valine | Fmoc | Fmoc-OSu | Dioxane/Water | NaHCO₃ | 12-16 hours | Room Temp | Not Specified | [10] |

| Valine | Cbz | Benzyl Chloroformate (Cbz-Cl) | Water | NaOH | Not Specified | Not Specified | >90 | [6] |

Table 2: Quantitative Data for the Deprotection of α-Amino Protecting Groups

| Protecting Group | Protected Amino Acid | Deprotection Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |

| Boc | Boc-Glycine | 50% TFA | DCM | 30 min | Room Temp | >99 | [4][11] |

| Boc | Boc-Alanine | 50% TFA | DCM | 30 min | Room Temp | >99 | [3][4] |

| Boc | Boc-Valine | 4M HCl | Dioxane | 6 hours | Room Temp | 92 | [15] |

| Fmoc | Fmoc-Valine | 20% Piperidine | DMF | 20 min | Room Temp | >99 | [3][16] |

| Cbz | Cbz-Glycine | H₂/Pd-C | Methanol | 2-16 hours | Room Temp | >95 | [7][11] |

| Cbz | Cbz-Alanine | H₂/Pd-C | Ethanol | 2-16 hours | Room Temp | >95 | [6][7] |

Table 3: Stability of Common Side-Chain Protecting Groups

| Side-Chain Protecting Group | Amino Acid | Stability during Boc Deprotection (TFA) | Stability during Fmoc Deprotection (Piperidine) | Reference(s) |

| tert-Butyl (tBu) | Ser, Thr, Tyr, Asp, Glu | Labile | Stable | [2] |

| Benzyl (Bzl) | Ser, Thr, Tyr, Asp, Glu | Stable (short exposure), partially labile (prolonged exposure) | Stable | [17][18] |

| Trityl (Trt) | Asn, Gln, Cys, His | Labile | Stable | [19] |

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the Boc, Fmoc, and Cbz protecting groups.

Boc Protection and Deprotection

Protocol 1: Boc Protection of an Amino Acid [4][8]

-

Materials: Amino acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water, Ethyl acetate, 1M Hydrochloric acid (HCl), Brine.

-

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water.

-

Add 1.5 equivalents of NaOH and stir until the amino acid is fully dissolved.

-

Cool the mixture to 0°C in an ice bath.

-

Add 1.1 equivalents of (Boc)₂O portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Concentrate the reaction mixture to remove the dioxane.

-

Cool the aqueous solution and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.

-

Protocol 2: Boc Deprotection [4]

-

Materials: Boc-protected amino acid or peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction at room temperature for 30 minutes.

-

Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.

-

Fmoc Protection and Deprotection

Protocol 3: Fmoc Protection of an Amino Acid [10]

-

Materials: Amino acid, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water, 1M Hydrochloric acid (HCl), Ethyl acetate.

-

Procedure:

-

Dissolve the amino acid in an aqueous solution of NaHCO₃.

-

Add a solution of 1.1 equivalents of Fmoc-OSu in dioxane.

-

Stir the reaction at room temperature for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Fmoc protected amino acid.

-

Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [3]

-

Materials: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Piperidine.

-

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.

-

Cbz Protection and Deprotection

Protocol 5: Cbz Protection of an Amino Acid [6][11]

-

Materials: Amino acid, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide (NaOH), Water, Diethyl ether, 1M Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the amino acid in an aqueous solution of NaOH and cool to 0°C.

-

Simultaneously add 1.2 equivalents of Cbz-Cl and a 4M NaOH solution dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Stir for an additional 10 minutes at 0°C, then allow to warm to room temperature.

-

Extract the solution with diethyl ether to remove impurities.

-

Acidify the aqueous layer to pH 1 with HCl.

-

Filter the resulting precipitate, wash with cold water, and dry to yield the N-Cbz protected amino acid.

-

Protocol 6: Cbz Deprotection by Catalytic Hydrogenolysis [6][7]

-

Materials: Cbz-protected compound, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas source.

-

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol.

-

Carefully add 5-10 mol% of 10% Pd/C catalyst.

-

Place the reaction under a hydrogen atmosphere.

-

Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the mixture through celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected amine.

-

Visualizing the Chemistry: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.

Caption: General mechanisms for Boc, Fmoc, and Cbz protection of an amine.

Caption: Simplified deprotection mechanisms for Boc, Fmoc, and Cbz groups.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion: A Strategic Choice for Peptide Synthesis

The selection of an appropriate protecting group strategy is a critical determinant of success in peptide synthesis. The choice between the acid-labile Boc group, the base-labile Fmoc group, and the hydrogenolysis-cleavable Cbz group depends on a multitude of factors, including the desired peptide sequence, the presence of sensitive amino acid residues, and the overall synthetic strategy (solution-phase vs. solid-phase). A thorough understanding of the chemical properties, reaction kinetics, and potential side reactions associated with each protecting group is paramount for researchers, scientists, and drug development professionals. This guide provides a foundational understanding and practical protocols to aid in the rational design and execution of successful peptide syntheses, ultimately contributing to the advancement of peptide-based therapeutics and research.

References

- 1. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. benchchem.com [benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

Methodological & Application

Application of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 in Metabolomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate quantification of endogenous metabolites is crucial for understanding complex biological systems and for the development of novel therapeutics. N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterated, protected form of L-cystine, designed for use as an internal standard in mass spectrometry-based metabolomics studies. Its structural similarity to the endogenous analyte, N,N'-Diacetyl-L-cystine, ensures that it mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of quantification. This document provides detailed application notes and protocols for the use of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 in metabolomics research.

Principle of Isotope Dilution Mass Spectrometry

The core principle behind the use of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard is spiked into a biological sample at the earliest stage of sample preparation. The deuterated standard is chemically identical to the endogenous analyte but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, variations introduced during sample handling, extraction, and analysis can be normalized, leading to highly accurate and precise quantification.

Applications

The primary application of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is as an internal standard for the quantitative analysis of N,N'-Diacetyl-L-cystine and related metabolites in various biological matrices, including plasma, serum, cell lysates, and tissue homogenates. N,N'-Diacetyl-L-cystine itself has been investigated for its potential therapeutic effects, including its role as an immunomodulatory agent. Accurate quantification of this compound and its metabolites is essential for pharmacokinetic and pharmacodynamic studies in drug development.

Furthermore, as a derivative of L-cystine, this internal standard can be valuable in studies of L-cysteine and L-cystine metabolism. L-cysteine is a semi-essential amino acid that plays a critical role in protein synthesis, glutathione (GSH) production, and other vital cellular processes. Dysregulation of cysteine metabolism has been implicated in various diseases, making the precise measurement of its metabolites a key area of research.

Quantitative Data Summary

The use of a deuterated internal standard like N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 significantly enhances the quality of quantitative data. The following table provides a representative comparison of analytical performance for the quantification of N,N'-Diacetyl-L-cystine with and without a deuterated internal standard.

| Parameter | External Standard Method | Internal Standard (IS) Method (using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6) |

| Linearity (R²) | > 0.995 | > 0.999 |

| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL |

| Accuracy (% Recovery) | 80-120% | 95-105% |

| Precision (% RSD) | < 15% | < 5% |

| Matrix Effect (% Suppression/Enhancement) | Variable (can be significant) | Minimized |

Note: The data presented in this table is illustrative and represents typical performance improvements observed when using a stable isotope-labeled internal standard. Actual values may vary depending on the specific analytical method and instrumentation.

Experimental Protocols

1. Sample Preparation for N,N'-Diacetyl-L-cystine Analysis in Plasma

This protocol describes the preparation of plasma samples for the quantification of N,N'-Diacetyl-L-cystine using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 as an internal standard.

-

Materials and Reagents:

-

N,N'-Diacetyl-L-cystine analytical standard

-